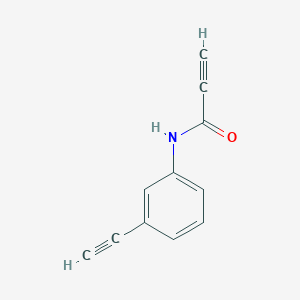
n-(3-Ethynylphenyl)propiolamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(3-Ethynylphenyl)propiolamide: is an organic compound with the molecular formula C11H7NO. It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a propiolamide moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Ethynylphenyl)propiolamide typically involves the reaction of 3-ethynylaniline with propiolic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: n-(3-Ethynylphenyl)propiolamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: n-(3-Ethynylphenyl)propiolamide is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or biochemical probes.
Medicine: Research into this compound may reveal its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: In industrial applications, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactive ethynyl group.
作用机制
The mechanism by which n-(3-Ethynylphenyl)propiolamide exerts its effects is primarily through its reactive ethynyl group. This group can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved would depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes.
相似化合物的比较
n-(3-Phenyl)propiolamide: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
n-(3-Ethynylphenyl)acetamide: Similar structure but with an acetamide group instead of a propiolamide group, affecting its reactivity and applications.
属性
分子式 |
C11H7NO |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
N-(3-ethynylphenyl)prop-2-ynamide |
InChI |
InChI=1S/C11H7NO/c1-3-9-6-5-7-10(8-9)12-11(13)4-2/h1-2,5-8H,(H,12,13) |
InChI 键 |
NJGFKGORZRXGRU-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=CC=C1)NC(=O)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



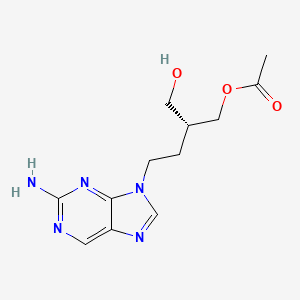
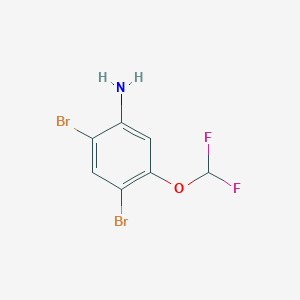

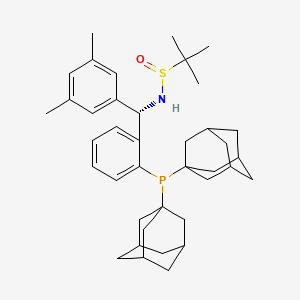

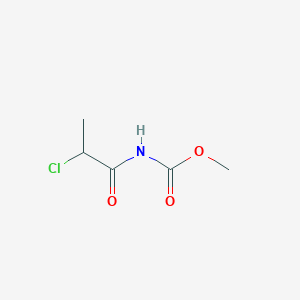
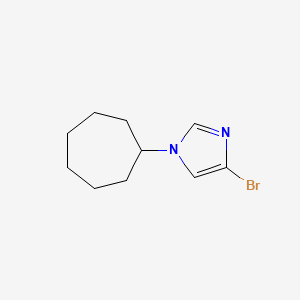
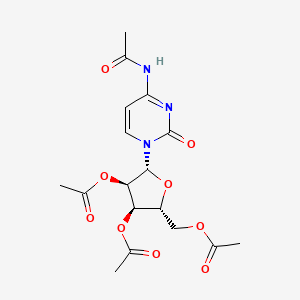
![1-[(Tert-butoxy)carbonyl]-3-(3-fluorophenyl)pyrrolidine-2-carboxylic acid](/img/structure/B13646596.png)
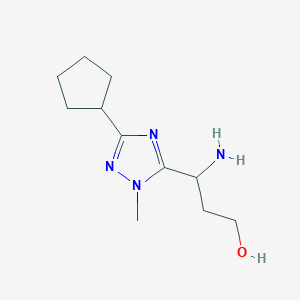
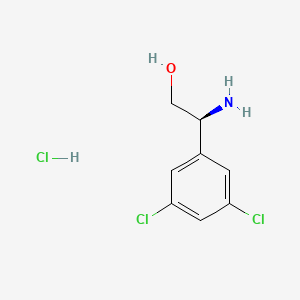

![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13646618.png)
